9-(3-chlorophenyl)-6,6-dimethyl-2-(methylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
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Overview
Description
9-(3-chlorophenyl)-6,6-dimethyl-2-(methylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a complex organic compound that belongs to the class of triazoloquinazolines This compound is characterized by its unique structure, which includes a triazole ring fused to a quinazoline core, along with various substituents such as a chlorophenyl group, dimethyl groups, and a methylsulfanyl group
Preparation Methods
The synthesis of 9-(3-chlorophenyl)-6,6-dimethyl-2-(methylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinazoline core, followed by the introduction of the triazole ring through cyclization reactions. The chlorophenyl group is then introduced via electrophilic aromatic substitution, and the dimethyl and methylsulfanyl groups are added through alkylation reactions. Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.
Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by nucleophiles such as amines or thiols.
Cyclization: The formation of the triazole ring involves cyclization reactions, often using azides and alkynes under copper-catalyzed conditions. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. .
Scientific Research Applications
9-(3-chlorophenyl)-6,6-dimethyl-2-(methylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent, particularly in the treatment of neurodegenerative diseases and cancer.
Industry: The compound may be used in the development of new materials with specific properties, such as polymers or coatings
Mechanism of Action
The mechanism of action of 9-(3-chlorophenyl)-6,6-dimethyl-2-(methylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. For example, it may inhibit the activity of cyclin-dependent kinases (CDKs), which are involved in cell cycle regulation, leading to the suppression of cancer cell proliferation. Additionally, the compound may interact with neurotransmitter receptors, providing neuroprotective effects .
Comparison with Similar Compounds
Similar compounds to 9-(3-chlorophenyl)-6,6-dimethyl-2-(methylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one include other triazoloquinazolines and triazolopyrimidines. These compounds share structural similarities but may differ in their substituents and biological activities. For example:
Triazoloquinazolines: These compounds have a similar core structure but may have different substituents, leading to variations in their pharmacological properties.
Triazolopyrimidines: These compounds have a pyrimidine ring instead of a quinazoline ring, which can result in different biological activities and mechanisms of action. The uniqueness of this compound lies in its specific combination of substituents, which may confer distinct pharmacological properties and therapeutic potential
Properties
Molecular Formula |
C18H19ClN4OS |
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Molecular Weight |
374.9 g/mol |
IUPAC Name |
9-(3-chlorophenyl)-6,6-dimethyl-2-methylsulfanyl-4,5,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
InChI |
InChI=1S/C18H19ClN4OS/c1-18(2)8-12-14(13(24)9-18)15(10-5-4-6-11(19)7-10)23-16(20-12)21-17(22-23)25-3/h4-7,15H,8-9H2,1-3H3,(H,20,21,22) |
InChI Key |
CFGVPMYXISUWMY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(N3C(=NC(=N3)SC)N2)C4=CC(=CC=C4)Cl)C(=O)C1)C |
Origin of Product |
United States |
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